molecular formula C7H10BrClN2O B8222928 4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride

4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride

Cat. No.: B8222928
M. Wt: 253.52 g/mol
InChI Key: XFUZPRITLRMECV-UHFFFAOYSA-N
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Description

4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride is a brominated phenolic compound featuring a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the ortho position relative to the hydroxyl group.

Properties

IUPAC Name

4-bromo-2-(hydrazinylmethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.ClH/c8-6-1-2-7(11)5(3-6)4-10-9;/h1-3,10-11H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUZPRITLRMECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-bromo-2-hydroxybenzaldehyde and hydrazine hydrate.

    Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at elevated temperatures.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the combination of a bromine atom at the para position, a hydrazinylmethyl group at the ortho position, and a phenol moiety. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural Comparison of Bromophenol Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
4-Bromo-2-(hydrazinylmethyl)phenol HCl C₇H₈BrClN₂O 267.51 (calc) -Br (para), -CH₂-NH-NH₂ (ortho), -OH Phenol, hydrazine
4-Bromo-2-hydrazinylbenzoic acid HCl C₇H₈BrClN₂O₂ 267.51 -Br (para), -NH-NH₂ (ortho), -COOH Benzoic acid, hydrazine
(4-Bromo-2-ethylphenyl)hydrazine HCl C₈H₁₂BrClN₂ 251.55 -Br (para), -C₂H₅ (ortho), -NH-NH₂ Aryl hydrazine, alkyl chain
4-Bromo-2-methoxyphenylhydrazine HCl C₇H₁₀BrClN₂O 253.52 -Br (para), -OCH₃ (ortho), -NH-NH₂ Methoxy, aryl hydrazine
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) C₁₂H₁₈BrNO₂ 296.18 -Br (para), -OCH₃ (ortho/meta), -CH₂CH₂NH₂ Phenethylamine, methoxy

Key Observations :

  • Substituent Effects : The hydrazinylmethyl group in the target compound enhances nucleophilicity compared to simple hydrazine derivatives (e.g., ). The benzoic acid analog exhibits higher polarity due to the -COOH group, influencing solubility.
  • Electronic Effects : Methoxy groups () donate electron density via resonance, while bromine withdraws electrons, affecting aromatic ring reactivity.

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